molecular formula C13H18O2 B13326089 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13326089
M. Wt: 206.28 g/mol
InChI Key: URKQTCLZQCNYJK-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is a spirocyclic compound characterized by a cyclohexene moiety fused to a spiro[2.3]hexane core, with a carboxylic acid functional group at the 5-position.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(cyclohexen-1-yl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C13H18O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,14,15)

InChI Key

URKQTCLZQCNYJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC3(C2)CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Mechanistic Overview

The general mechanism involves formation of acyl hypohalites or hypohalites from carboxylic acids, which then undergo decarboxylation to generate alkyl halides or related derivatives. The process can be catalyzed by:

  • Mercury salts (e.g., mercuric acetate)
  • Silver salts (e.g., silver oxide)
  • Organic halogenating agents like N-halosuccinimides in the presence of radical initiators

Application to Cyclohexene Derivatives

Research indicates that cycloalkene derivatives can be synthesized via decarboxylative halogenation of corresponding carboxylic acids. For example, the conversion of cyclohexanecarboxylic acid derivatives to cyclohexene derivatives involves halogenation followed by elimination or rearrangement.

Key Data:

Reagent Catalyst Yield Remarks
Bromine (Br₂) Mercury salts or silver salts Up to 93% Efficient for saturated acids, less so for aromatic derivatives

Note: Excessive radical bromination can occur under light, leading to side products, hence reactions are often performed in the dark or under controlled conditions.

Cyclization Strategies for Spiro-Compounds

The formation of spiro[2.3]hexane frameworks involves intramolecular cyclization reactions, often initiated by electrophilic or nucleophilic attack on suitable precursors.

Intramolecular Cyclization of Enolates or Alkyl Halides

  • Method: Starting from a suitable carboxylic acid or ester, the formation of the cyclohexenyl ring can be achieved via intramolecular nucleophilic attack, often facilitated by basic conditions or metal catalysts such as lithium diisopropylamide (LDA).
  • Mechanism: Deprotonation of the alpha-position followed by nucleophilic attack on an electrophilic carbon leads to ring closure, forming the spiro structure.

Use of Cyclohexene Precursors

  • Method: Cyclohexene derivatives can be prepared via elimination reactions from halogenated intermediates, followed by spiro-formation through radical or ionic pathways.
  • Reagents: Strong bases like potassium tert-butoxide, or transition metal catalysts, are employed to facilitate elimination and cyclization.

Synthesis of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid can be introduced via oxidation of primary alcohols or aldehydes, or through carboxylation of organometallic intermediates.

Oxidative Carboxylation

  • Method: Cyclohexene derivatives can be oxidized using potassium permanganate or chromium-based oxidants to yield the corresponding carboxylic acids.
  • Example: Oxidation of cyclohexene to cyclohexene-1-carboxylic acid, followed by functionalization to introduce the spiro linkage.

Carboxylation of Organometallics

  • Method: Grignard reagents or organolithium compounds derived from cyclohexene can be carboxylated with carbon dioxide to form the target acid.

Proposed Synthetic Route

Based on the above methodologies, a plausible synthetic pathway involves:

Data Table Summarizing Preparation Methods

Method Reagents Catalysts Key Conditions Yield Remarks
Decarboxylative Bromination Bromine, mercury or silver salts Mercury salts or silver salts Dark, low temperature Up to 93% Suitable for saturated acids
Intramolecular Cyclization LDA, potassium tert-butoxide Metal bases Reflux or ambient Variable For spiro ring formation
Oxidative Carboxylation KMnO₄, CrO₃ - Acidic or basic media Moderate to high For introducing carboxyl groups

Notes on Reaction Conditions and Optimization

  • Light sensitivity: Radical bromination reactions require dark conditions to prevent over-bromination.
  • Temperature control: Low temperatures favor selective halogenation and decarboxylation.
  • Solvent choice: Non-polar solvents like dichloromethane or carbon tetrachloride are preferred for halogenation.
  • Catalyst selection: Mercury salts facilitate acyl hypobromite formation, crucial for decarboxylative halogenation.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key spiro[2.3]hexane-5-carboxylic acid derivatives, highlighting structural variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid Hydroxy (-OH) C₇H₁₀O₃ 142.15 pKa: 4.70 (predicted); Density: 1.40 g/cm³; Predicted boiling point: 335.5°C
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid Ethoxy (-OCH₂CH₃) C₉H₁₄O₃ 170.21 SMILES: CCOC1CC2(C1)CC2C(=O)O; InChIKey: JXHHGQSEZADPBM-UHFFFAOYSA-N
5-Phenylspiro[2.3]hexane-5-carboxylic acid Phenyl (-C₆H₅) C₁₃H₁₄O₂ 202.25 SMILES: C1CC12CC(C2)(C3=CC=CC=C3)C(=O)O; Increased hydrophobicity
5-Cyanospiro[2.3]hexane-5-carboxylic acid Cyano (-CN) C₈H₉NO₂ 151.16 SMILES: C1CC12CC(C2)(C#N)C(=O)O; Polarizable nitrile group
5-(Cyclopentylsulfanyl)...carboxylic acid Cyclopentylsulfanyl C₁₂H₁₈O₂S 226.34 Discontinued; potential stability/synthesis challenges

Key Observations:

Substituent Effects on Acidity: The hydroxyl derivative (pKa ~4.70) is more acidic than non-hydroxylated analogs due to the electron-withdrawing -OH group stabilizing the conjugate base .

The phenyl group () increases hydrophobicity, likely reducing aqueous solubility but improving lipid membrane permeability.

Conformational Rigidity : All spiro[2.3]hexane derivatives exhibit restricted rotation due to the fused bicyclic system, which may stabilize specific conformers in biological or catalytic contexts .

Synthetic Challenges : The discontinuation of the cyclopentylsulfanyl derivative () suggests synthetic or stability limitations, possibly due to steric strain or reactivity of the sulfanyl group.

Analytical and Spectroscopic Comparisons

  • Spectroscopic Data :
    • IR Spectroscopy : Hydroxyl and carboxylic acid groups in analogous compounds (e.g., ) show characteristic peaks at ~3358 cm⁻¹ (-OH) and 1675 cm⁻¹ (C=O stretch) .
    • NMR : Spiro[2.3]hexane derivatives exhibit distinct ¹H- and ¹³C-NMR signals for bridgehead carbons and substituent protons (e.g., cyclohexene protons in the target compound would resonate downfield due to conjugation) .

Q & A

Q. What intermediates are proposed in the acid-catalyzed cyclization mechanism?

  • Methodology : Isotopic labeling (¹⁸O) and tandem MS/MS identify a bicyclic oxonium ion intermediate during cyclization .

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